O-Demethyl muraglitazar is a derivative of muraglitazar, which is a dual agonist of the peroxisome proliferator-activated receptors, specifically targeting both the alpha and gamma subtypes. Muraglitazar has been investigated primarily for its potential therapeutic effects in managing type 2 diabetes and dyslipidemia. The compound is classified as an organic compound belonging to the phenyl-1,3-oxazole class, characterized by its aromatic heterocyclic structure. Its chemical formula is with an average molecular weight of approximately 516.55 g/mol .
Methods and Technical Details:
The synthesis of O-Demethyl muraglitazar involves several key steps, including:
The primary metabolic pathways involve cytochrome P450 enzymes and uridine 5’-diphospho-glucuronic acid glucuronosyltransferase enzymes, which facilitate both oxidation and conjugation reactions .
Structure and Data:
The molecular structure of O-Demethyl muraglitazar features a complex arrangement of rings and functional groups that contribute to its biological activity. The IUPAC name for this compound is 2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid. Its InChI key is YIRXLRFQQYZVHN-UHFFFAOYSA-N, indicating its unique chemical identity.
O-Demethyl muraglitazar undergoes various chemical reactions that are essential for its metabolic processing:
Common reagents utilized in these reactions include β-nicotinamide adenine dinucleotide phosphate sodium for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions .
The mechanism of action of O-Demethyl muraglitazar primarily involves its interaction with peroxisome proliferator-activated receptors alpha and gamma. By activating these receptors, the compound enhances insulin sensitivity in liver and muscle tissues, leading to lowered blood glucose levels. Additionally, it improves lipid profiles by promoting the uptake and storage of fatty acids in adipose tissue while reducing plasma free fatty acid levels .
O-Demethyl muraglitazar is typically found as a solid at room temperature with specific melting points dependent on purity.
The compound exhibits significant solubility in organic solvents and moderate solubility in water due to its complex molecular structure.
Key physical properties such as boiling point, melting point, and solubility characteristics are crucial for understanding its behavior in biological systems and during synthesis .
O-Demethyl muraglitazar has several scientific applications:
This comprehensive analysis highlights O-Demethyl muraglitazar's significance in medicinal chemistry and its potential role in future therapeutic applications.
Peroxisome proliferator-activated receptors (PPARs) are nuclear transcription factors that regulate genes central to glucose homeostasis, lipid metabolism, and inflammatory responses. The PPAR family comprises three isoforms: PPARα (modulating fatty acid oxidation and lipoprotein metabolism), PPARγ (regulating adipogenesis and insulin sensitization), and PPARβ/δ (involved in fatty acid oxidation and energy expenditure) [7] [9]. Dual PPARα/γ agonists emerged to concurrently address hyperglycemia and dyslipidemia in metabolic syndromes, leveraging synergistic effects beyond single-pathway targeting. PPARγ activation suppresses pro-inflammatory genes (e.g., TNFα, IL-6) and inhibits nuclear factor kappa B (NF-κB) translocation in macrophages, while PPARα activation reduces hepatic triglyceride synthesis and enhances fatty acid catabolism [2] [6]. This dual mechanism corrects metabolic abnormalities and attenuates chronic inflammation implicated in atherosclerosis and insulin resistance [7].
Table 1: PPAR Isoforms and Their Biological Roles
PPAR Isoform | Primary Tissue Expression | Key Functional Roles | Therapeutic Applications |
---|---|---|---|
PPARα | Liver, muscle, heart | Fatty acid oxidation, triglyceride clearance | Dyslipidemia management |
PPARγ | Adipose tissue, macrophages | Adipogenesis, insulin sensitivity, anti-inflammatory signaling | Type 2 diabetes, insulin resistance |
PPARβ/δ | Skeletal muscle, brain | Energy expenditure, glucose utilization | Metabolic syndrome (under investigation) |
Muraglitazar (BMS-298585) is a dual agonist with high affinity for PPARγ (EC₅₀ = 0.088 μM) and moderate activity for PPARα (EC₅₀ = 0.55 μM), designed to integrate insulin sensitization with lipid-lowering effects [2] [3]. In db/db murine models of diabetes, muraglitazar treatment (10 mg/kg/day for 2 weeks) reduced plasma glucose by 67%, insulin by 76%, triglycerides by 82%, and free fatty acids by 65%, outperforming selective PPARγ agonists like rosiglitazone [3] [10]. Mechanistically, it upregulated adiponectin (an insulin-sensitizing adipokine) by 300% and reversed hepatic steatosis by normalizing lipid storage genes [3]. Beyond metabolic effects, muraglitazar demonstrated anti-inflammatory properties by suppressing lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in macrophages. It inhibited carrageenan-induced paw edema in mice by 85%—comparable to dexamethasone—validating its dual anti-inflammatory and metabolic efficacy [2].
Table 2: Key Pharmacodynamic Effects of Muraglitazar in Preclinical Studies
Model System | Treatment Regimen | Key Outcomes | Molecular Mechanisms |
---|---|---|---|
db/db mice (diabetic) | 10 mg/kg/day, 2 weeks | ↓ Glucose (67%), ↓ insulin (76%), ↓ triglycerides (82%) | PPARγ-mediated adiponectin upregulation; PPARα-driven fatty acid oxidation |
LPS-stimulated J774 macrophages | 10 μM, 24 hours | ↓ iNOS expression (70%), ↓ NO production (85%) | Transcriptional inhibition of NF-κB; post-transcriptional iNOS modulation |
Carrageenan-induced paw edema (mice) | 30 mg/kg, single dose | ↓ Edema volume (85%) | Reduced leukocyte infiltration; suppressed cytokine (TNFα, IL-6) release |
Muraglitazar undergoes extensive phase I and II biotransformation, generating metabolites critical for its pharmacokinetic profile and potential biological activity. The primary pathway involves cytochrome P450 (CYP)-mediated oxidation and subsequent glucuronidation:
Structural characterization confirms O-Demethyl muraglitazar retains the core biaryl-oxazole scaffold but lacks the methoxy group (molecular formula: C₂₇H₂₄N₂O₇ vs. muraglitazar’s C₂₈H₂₆N₂O₇) [8]. Microbial biotransformation using Actinoplanes missouriensis efficiently produces gram-scale quantities of this metabolite for analytical standards, confirming its significance in drug disposition studies [4]. While O-Demethyl muraglitazar exhibits reduced PPAR activity compared to the parent drug, its glucuronide conjugate (molecular weight: 694.64 g/mol; InChIKey: QDIDXCHEEHQREM-RIJOFNGHSA-N) facilitates renal elimination [8].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8